![molecular formula C6H15NO B1285022 3-Amino-4-methyl-1-pentanol CAS No. 4379-15-1](/img/structure/B1285022.png)
3-Amino-4-methyl-1-pentanol
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Description
The compound 3-Amino-4-methyl-1-pentanol is a multifaceted molecule that has not been directly studied in the provided papers. However, the papers do discuss various related amino pentane derivatives and their synthesis, which can provide insights into the chemical behavior and potential synthesis pathways for 3-Amino-4-methyl-1-pentanol. These derivatives are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of related compounds often involves the use of [1.1.1]propellane as a starting material, which can be functionalized to create a variety of amino pentane derivatives . For instance, the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane involves the addition of magnesium amides and alkyl electrophiles under mild conditions . Another approach for synthesizing pentane amino derivatives includes the reaction of corresponding amines with 1-bromopentanes in an environmentally safe water medium . These methods could potentially be adapted to synthesize 3-Amino-4-methyl-1-pentanol by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of 3-Amino-4-methyl-1-pentanol can be inferred from related compounds. For example, the structure of a trinuclear copper(II) complex with a related ligand, 8-amino-5-aza-4-methyl-3-octene-2-one, was determined using single-crystal X-ray diffraction . Additionally, theoretical calculations such as DFT-B3LYP/6-31G* can be used to characterize the potential energy surface and predict the preferred tautomeric forms of similar molecules . These techniques could be applied to determine the molecular structure of 3-Amino-4-methyl-1-pentanol.
Chemical Reactions Analysis
The chemical reactivity of amino pentane derivatives can be complex. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone results in the formation of N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . This indicates that derivatives of amino pentanes can undergo photochemical reactions to form new compounds. Similarly, 3-Amino-4-methyl-1-pentanol may also participate in various chemical reactions, which could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino pentane derivatives are crucial for their practical applications. For example, the antimicrobial properties of 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane were tested, indicating their potential as antimicrobial additives . The solubility of these compounds can also be tailored, as demonstrated by the scalable non-aqueous process developed for the synthesis of water-soluble 3-amino-pentan-1,5-diol . These studies suggest that by understanding the physical and chemical properties of related compounds, one can predict and potentially modify the properties of 3-Amino-4-methyl-1-pentanol for desired applications.
Mechanism of Action
Target of Action
As an alcohol, it may interact with various biological molecules, including proteins and lipids, altering their structure and function .
Mode of Action
Alcohols generally act by modifying the structure and function of proteins and lipids in biological systems . They can form hydrogen bonds with these molecules, potentially altering their conformation and activity .
Biochemical Pathways
For instance, they can be metabolized by alcohol dehydrogenase enzymes, leading to the production of aldehydes and ketones .
Pharmacokinetics
General properties of alcohols suggest that they are readily absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine and breath .
Result of Action
Alcohols can have various effects at the molecular and cellular levels, including alterations in membrane fluidity, modulation of enzyme activity, and impacts on signal transduction pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-4-methyl-1-pentanol. Factors such as temperature, pH, and the presence of other substances can affect its solubility, stability, and reactivity .
properties
IUPAC Name |
3-amino-4-methylpentan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)6(7)3-4-8/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQOIAYHBXCGIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588748 |
Source
|
Record name | 3-Amino-4-methylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4379-15-1 |
Source
|
Record name | 3-Amino-4-methylpentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-methyl-pentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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